molecular formula C18H28OS B11703938 1-[4-(Decylsulfanyl)phenyl]ethanone

1-[4-(Decylsulfanyl)phenyl]ethanone

Katalognummer: B11703938
Molekulargewicht: 292.5 g/mol
InChI-Schlüssel: ZEYSJQQAYIAZBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Decylsulfanyl)phenyl]ethanone is an organic compound characterized by a phenyl ring substituted with a decylsulfanyl group and an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-[4-(Decylsulfanyl)phenyl]ethanone can be synthesized through a multi-step process involving the introduction of the decylsulfanyl group to the phenyl ring followed by the formation of the ethanone moiety. One common method involves the reaction of 4-bromothiophenol with decyl bromide in the presence of a base to form 4-(decylsulfanyl)phenol. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[4-(Decylsulfanyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-[4-(Decylsulfanyl)phenyl]ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of 1-[4-(Decylsulfanyl)phenyl]ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The decylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-associated processes.

Vergleich Mit ähnlichen Verbindungen

    1-[4-(Methylsulfonyl)phenyl]ethanone: Similar structure but with a methylsulfonyl group instead of a decylsulfanyl group.

    1-[4-(1,1-Dimethylethyl)phenyl]ethanone: Contains a tert-butyl group instead of a decylsulfanyl group.

Uniqueness: 1-[4-(Decylsulfanyl)phenyl]ethanone is unique due to the presence of the long decylsulfanyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly in solution. This makes it particularly useful in applications requiring amphiphilic molecules.

Eigenschaften

Molekularformel

C18H28OS

Molekulargewicht

292.5 g/mol

IUPAC-Name

1-(4-decylsulfanylphenyl)ethanone

InChI

InChI=1S/C18H28OS/c1-3-4-5-6-7-8-9-10-15-20-18-13-11-17(12-14-18)16(2)19/h11-14H,3-10,15H2,1-2H3

InChI-Schlüssel

ZEYSJQQAYIAZBV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCSC1=CC=C(C=C1)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.